Poricoic acid G
Overview
Description
Poricoic acid G is a triterpenoid compound isolated from the medicinal fungus Poria cocos. This compound is known for its significant cytotoxic effects on leukemia cells, making it a potential anti-leukemic agent . This compound is a white crystalline solid with the molecular formula C30H46O5 and a molecular weight of 486.68 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Poricoic acid G can be isolated from the sclerotium of Poria cocos using high-speed countercurrent chromatography (HSCCC) and identified using ultra-high performance liquid chromatography quadrupole time-of-flight tandem mass spectrometry (UHPLC-QTOF-MS/MS) and nuclear magnetic resonance (NMR) . The isolation process involves the extraction of the sclerotium with methanol, followed by purification using HSCCC.
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction and purification from natural sources, specifically Poria cocos .
Chemical Reactions Analysis
Types of Reactions: Poricoic acid G undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Poricoic acid G has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Poricoic acid G exerts its effects through various molecular targets and pathways. It has been shown to inhibit the growth of leukemia cells by inducing apoptosis and cell cycle arrest. The compound interacts with key signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the platelet-derived growth factor C (PDGF-C) pathway . These interactions lead to the inhibition of cell proliferation and the induction of programmed cell death.
Comparison with Similar Compounds
Poricoic acid G is part of a family of triterpenoid compounds isolated from Poria cocos. Similar compounds include poricoic acid A, poricoic acid B, dehydrotumulosic acid, and pachymic acid .
Comparison:
Poricoic Acid A: Known for its anti-fibrotic effects and ability to inhibit renal fibrosis.
Poricoic Acid B: Exhibits anti-inflammatory activity and inhibits the generation of nitric oxide in lipopolysaccharide-induced cells.
Dehydrotumulosic Acid: Known for its insulin-sensitizing activity and ability to decrease postprandial blood glucose levels.
Pachymic Acid: Identified as a major component of Poria cocos with potential inhibitory effects on the primary protease of COVID-19.
Uniqueness: this compound stands out due to its significant cytotoxic effects on leukemia cells, making it a promising candidate for anti-leukemic therapies .
Properties
IUPAC Name |
(2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-18(2)9-8-10-20(27(34)35)26-24(31)17-30(7)23-12-11-21(19(3)4)28(5,15-14-25(32)33)22(23)13-16-29(26,30)6/h9,20-21,24,26,31H,3,8,10-17H2,1-2,4-7H3,(H,32,33)(H,34,35)/t20-,21+,24-,26+,28+,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTZOSBKEDUOFE-KXGBKNTBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C1C(CC2(C1(CCC3=C2CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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